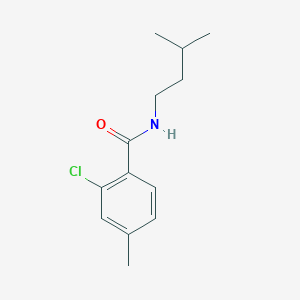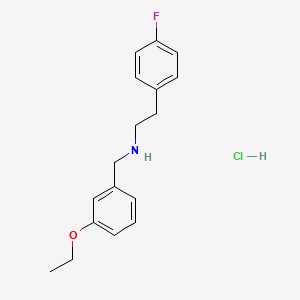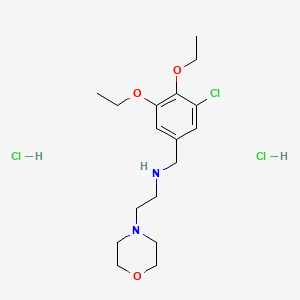
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in the seeds of the Syrian rue plant (Peganum harmala). The compound has been used for centuries in traditional medicine practices, particularly in the Middle East and North Africa. Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a number of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Harmine hydrochloride has been studied for its potential use in the treatment of a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
Harmine hydrochloride acts as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, resulting in a number of pharmacological effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from oxidative stress and inflammation. Harmine hydrochloride has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine hydrochloride has a number of advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride has been well-studied and has a known mechanism of action, making it a useful tool for investigating the effects of MAO-A inhibition. However, there are also limitations to the use of this compound hydrochloride in lab experiments. The compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound hydrochloride has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological effects of this compound hydrochloride and its potential therapeutic applications.
Métodos De Síntesis
Harmine hydrochloride can be synthesized through a number of methods, including extraction from the seeds of the Peganum harmala plant or through chemical synthesis. The most common method of synthesis involves the reaction of N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride with hydrochloric acid, resulting in the formation of this compound hydrochloride.
Propiedades
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-3-22-16-12-14(11-15(18)17(16)23-4-2)13-19-5-6-20-7-9-21-10-8-20;;/h11-12,19H,3-10,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODYCZBQZNNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)
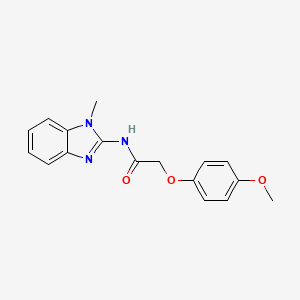


![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)
![3-imino-3-(1-piperidinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5418788.png)
![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5418805.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)
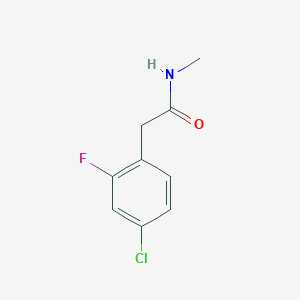
![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
